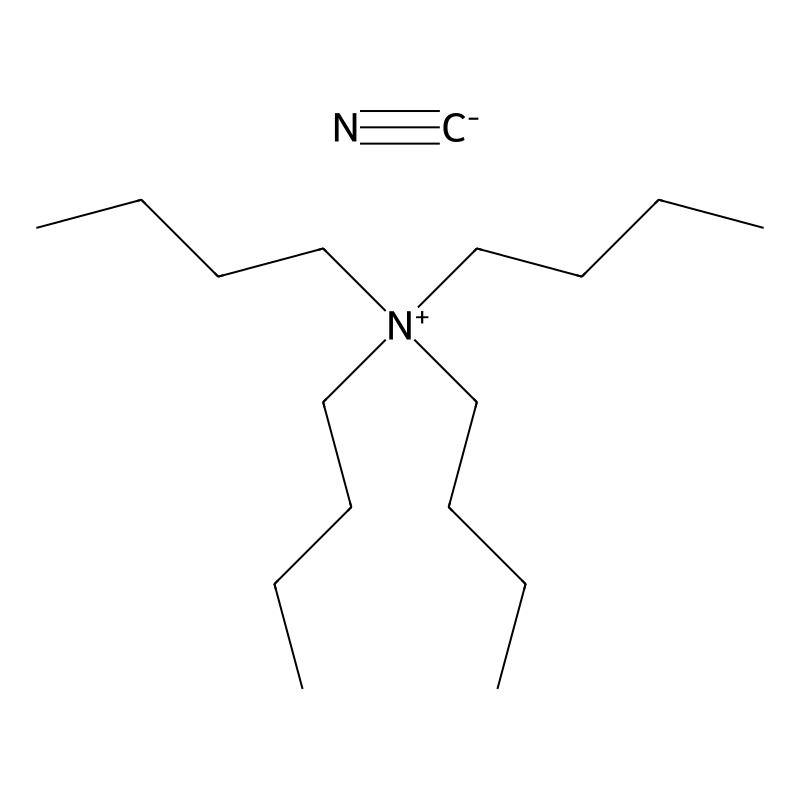

Tetrabutylammonium cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst:

TBAC acts as a catalyst in several organic reactions. Here are some examples:

- Deprotection of aliphatic thioacetates: TBAC facilitates the removal of a protecting group (thioacetate) from aliphatic thiols in the presence of a protic solvent. Source: Sigma-Aldrich product page, "Tetrabutylammonium cyanide technical, = 80 10442-39-4":

- O-TMS cyanosilylation of carbonyl compounds: TBAC catalyzes the reaction between trimethylsilyl cyanide (TMSCN) and carbonyl compounds to form cyanohydrin trimethylsilyl ethers. Source: Sigma-Aldrich product page, "Tetrabutylammonium cyanide technical, = 80 10442-39-4":

- Ring expansion of β-lactams: TBAC enables the expansion of the β-lactam ring to form γ-lactams through N1-C4 bond cleavage in the presence of acetonitrile. Source: Cordoba et al., "Organocatalytic ring expansion of beta-lactams to gamma-lactams through a novel N1-C4 bond cleavage. direct synthesis of enantiopure succinimide derivatives," The Journal of Organic Chemistry, vol. 71, no. 14, pp. 5346-5352, 2006:

Reactant:

TBAC serves as a reactant in the preparation of various chemical compounds:

- Tetrabutylammonium fluoride (TBAF): TBAF, a valuable reagent for removing silyl ether protecting groups, is synthesized using TBAC. Source: Sigma-Aldrich product page, "Tetrabutylammonium cyanide 95 10442-39-4":

- Metal complexes: TBAC plays a role in the formation of specific metal complexes, such as rhenium-based single-chain magnets and phosphorescent blue light-emitting anionic iridium complexes. Source: Sigma-Aldrich product page, "Tetrabutylammonium cyanide 95 10442-39-4":

Other Applications:

Beyond catalysis and synthesis, TBAC finds use in:

Tetrabutylammonium cyanide is a quaternary ammonium salt with the chemical formula CHN and a molecular weight of 284.49 g/mol. It consists of a tetrabutylammonium cation and a cyanide anion. This compound is typically encountered as a white crystalline solid and is soluble in polar organic solvents, making it useful in various chemical applications. The presence of the cyanide group imparts significant reactivity, particularly in nucleophilic substitution reactions.

TBACN poses several safety hazards:

- Toxicity: Cyanide ion is highly toxic, and TBACN can release cyanide upon decomposition. Inhalation, ingestion, or skin contact can be fatal.

- Skin and eye irritant: TBACN can irritate upon contact with skin and eyes.

- Environmental hazard: Cyanide is toxic to aquatic life. Proper disposal practices are crucial.

- Cyanosilylation: Tetrabutylammonium cyanide acts as a catalyst for the diastereoselective cyanosilylation of α-hydroxyketones, facilitating the formation of cyanosilanes .

- Nucleophilic Substitution: The cyanide ion can engage in nucleophilic substitution reactions with various electrophiles, leading to the formation of nitriles.

- Addition Reactions: It can add to unsaturated compounds, followed by oxidation processes .

While tetrabutylammonium cyanide is widely utilized in synthetic chemistry, it also exhibits biological activity. Exposure to cyanide compounds can lead to various health effects, including:

- Acute Toxicity: Symptoms include headache, weakness, nausea, dizziness, and abdominal pain due to its high toxicity .

- Chronic Exposure Effects: Long-term exposure may result in loss of appetite and other systemic issues .

Due to these toxicological properties, handling this compound requires appropriate safety measures.

Tetrabutylammonium cyanide can be synthesized through several methods:

- Quaternization Reaction: The most common method involves the reaction of tetrabutylamine with sodium cyanide. This process typically yields tetrabutylammonium cyanide along with sodium chloride as a byproduct.

- Phase Transfer Catalysis: Tetrabutylammonium cyanide can also be prepared using phase transfer catalysis techniques, where it facilitates the transfer of cyanide ions into organic phases for various reactions .

Tetrabutylammonium cyanide finds applications across multiple fields:

- Organic Synthesis: It serves as a catalyst or reagent in various organic transformations, particularly in synthesizing nitriles and other functional groups.

- Pharmaceuticals: Its role as a source of cyanide makes it valuable in pharmaceutical research and development.

- Material Science: It has potential applications in polymer chemistry and material science due to its ability to facilitate specific reactions.

Research into the interactions of tetrabutylammonium cyanide focuses on its reactivity with different substrates and its role as a catalyst. Studies have demonstrated its effectiveness in promoting specific reactions without the use of heavy metals, making it an attractive alternative for green chemistry applications .

Several compounds exhibit similarities to tetrabutylammonium cyanide due to their structural or functional characteristics. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | CHBrN | A halogenated analogue with different reactivity. |

| Tetrabutylammonium fluoride | CHFN | Exhibits different solubility properties. |

| Tetrabutylammonium acetate | CHN | Used as a phase transfer catalyst but lacks cyanide reactivity. |

Tetrabutylammonium cyanide's uniqueness lies in its ability to release cyanide ions effectively for synthetic applications while also being soluble in polar solvents—properties that distinguish it from other quaternary ammonium salts.

Tetrabutylammonium cyanide, with the formula (C4H9)4N+CN-, has become increasingly important in modern synthetic chemistry due to its versatility and efficiency. Understanding its synthesis pathways and mechanistic behavior provides crucial insights for optimizing its applications in chemical transformations.

Metathesis Reaction Pathways for Laboratory-Scale Production

The synthesis of tetrabutylammonium cyanide primarily involves metathesis reactions, where ion exchange occurs between a tetrabutylammonium salt and a cyanide source. Several pathways have been developed for laboratory-scale production, each with specific advantages and limitations.

The most common method utilizes a reaction between tetrabutylammonium bromide and sodium cyanide in a biphasic solvent system. This approach leverages the high solubility of tetrabutylammonium bromide in polar solvents and the nucleophilic displacement of bromide by cyanide ions. The reaction can be represented as:

(C4H9)4N+Br- + Na+CN- → (C4H9)4N+CN- + Na+Br-

The tetrabutylammonium bromide precursor itself can be synthesized by alkylating tributylamine with 1-bromobutane, providing a reliable route to the starting material. This initial synthesis step is crucial for ensuring the purity of the final tetrabutylammonium cyanide product.

An alternative synthetic approach involves tetrabutylammonium sulfoxide instead of tetrabutylammonium bromide. In this method, tetrabutylammonium sulfoxide (200 mmol) is combined with dichloromethane (200 mL) and treated with 4M NaOH aqueous solution (50 mL). Sodium cyanide (204 mmol) in water is then slowly added, and the mixture is stirred at room temperature for 30 minutes, resulting in crude tetrabutylammonium cyanide after filtration and concentration.

Norris' synthesis, involving tetrabutylammonium hydroxide in methanol, has also been reported in the literature, although this method has limitations for preparing certain cyanides.

Table 1: Comparison of Synthesis Methods for Tetrabutylammonium Cyanide

The purification of tetrabutylammonium cyanide typically involves extraction with dichloromethane, drying over anhydrous magnesium sulfate, and solvent evaporation under reduced pressure. The purity of the product can be confirmed by melting point analysis (89-92°C) and spectroscopic techniques.

Phase-Transfer Catalysis in Biphasic Solvent Systems

Tetrabutylammonium cyanide functions effectively as a phase-transfer catalyst in biphasic solvent systems, facilitating reactions between reagents in immiscible phases. This property is particularly valuable for reactions involving polar reactants in non-polar solvents.

The mechanism of phase-transfer catalysis with tetrabutylammonium cyanide involves the transfer of the cyanide anion from the aqueous phase (where it exists as an inorganic salt) to the organic phase, where it can react with organic substrates. The tetrabutylammonium cation, with its lipophilic butyl chains, enables this transfer by forming an ion pair with the cyanide anion that is soluble in the organic phase.

In a typical biphasic system, tetrabutylammonium cyanide operates according to the following cycle:

- Formation of tetrabutylammonium cyanide in the aqueous phase through ion exchange

- Migration of tetrabutylammonium cyanide to the organic phase

- Reaction with organic substrates in the organic phase

- Return of the spent catalyst to the aqueous phase for regeneration

A well-documented example is the benzoin condensation process, where tetrabutylammonium bromide and sodium cyanide react in the aqueous phase to form tetrabutylammonium cyanide. The tetrabutylammonium cyanide then transfers to the organic phase to react with benzaldehyde, generating a carbanion intermediate. This intermediate undergoes nucleophilic addition with another benzaldehyde molecule, eventually forming benzoin after elimination of the cyanide group.

The reactor operation typically starts in the aqueous phase with tetrabutylammonium bromide and sodium cyanide reacting to form tetrabutylammonium cyanide and sodium bromide. The tetrabutylammonium cyanide transfers to the organic phase to react with benzaldehyde, generating the desired product while the catalyst is regenerated for another cycle.

Advanced applications include aqueous biphasic systems composed of ionic liquids and deep eutectic solvents. These systems have been developed for efficient extraction processes, with one such deep eutectic solvent formed by polypropylene glycol 400 and tetrabutylammonium bromide. The phase-formation ability depends on various factors, including the size of the anion alkyl chain, viscosity, density, and hydrophilicity.

Ion-Exchange Dynamics in Cyanide Ion Liberation

The liberation of cyanide ions from tetrabutylammonium cyanide involves complex ion-exchange dynamics that govern its reactivity in various chemical transformations. Understanding these dynamics is crucial for optimizing reactions that utilize tetrabutylammonium cyanide as a cyanide source.

In biphasic systems, the distribution of tetrabutylammonium cyanide between the aqueous (α) and organic (β) phases can be described using activity coefficients according to the following equation:

PTBACN = (γTBA+α × γCN-α) / γTBACNβ

Where PTBACN represents the partition coefficient of tetrabutylammonium cyanide, γTBA+α and γCN-α are the activity coefficients of the tetrabutylammonium cation and cyanide anion in the aqueous phase, respectively, and γTBACNβ is the activity coefficient of tetrabutylammonium cyanide in the organic phase.

The mole fraction of tetrabutylammonium cyanide in the organic phase (xTBACNβ) can be calculated as:

xTBACNβ = (xTBA+α × xCN-α) / PTBACN

Where xTBA+α and xCN-α are the mole fractions of the tetrabutylammonium cation and cyanide anion in the aqueous phase, respectively.

In the aqueous phase, the equilibrium reaction between tetrabutylammonium bromide, sodium cyanide, tetrabutylammonium cyanide, and sodium bromide is described by the equilibrium constant:

KEq,1 = (CTBACNα × CNaBrα × γTBACNα × γNaBrα) / (CTBABrα × CNaCNα × γTBABrα × γNaCNα)

Where C and γ represent the concentration and activity coefficient of each species, respectively.

Once liberated, cyanide ions can participate in various reactions depending on the substrate and reaction conditions. For example, in catalytic reduction systems, cyanide can be transformed to ammonia and methane through a series of electron transfer and proton transfer steps. This process typically begins with protonation of the cyanide ion, followed by reduction and further protonation to form an aminocarbyne intermediate, which undergoes additional transformations to yield the final products.

The liberation and reactivity of cyanide ions from tetrabutylammonium cyanide can be influenced by several factors, including:

- Solvent polarity and hydrogen-bonding capacity

- Temperature and pressure conditions

- Presence of competing ions or coordinating species

- pH of the reaction medium

- Concentration of reactants and catalyst

Table 2: Ion Exchange Equilibria in Different Solvent Systems

Solvent Optimization for Enhanced Reaction Kinetics

The choice of solvent significantly impacts the reaction kinetics in systems involving tetrabutylammonium cyanide. Optimizing solvent conditions can enhance reaction rates, yields, and selectivity for various transformations.

In nucleophilic aromatic photosubstitution reactions, tetrabutylammonium cyanide has been employed in anhydrous acetonitrile or methylene chloride, as well as under phase-transfer conditions using dichloromethane with potassium cyanide in water. These solvent systems facilitate the photocyanation of aromatic compounds, demonstrating the versatility of tetrabutylammonium cyanide in photochemical applications.

For complex formation reactions, tetrabutylammonium cyanide has been used in a methanol/chloroform (1/1 vol) mixture to selectively bind cyanide and form μ(1,2) chelate complexes. Competition experiments in protic media have shown that these complexes exhibit remarkable stability, with no evidence of decomplexation even in the presence of strong Lewis acids.

The solvent optimization process for reactions involving tetrabutylammonium cyanide must consider several key factors:

- Solubility parameters: Ensuring adequate solubility of reactants and catalyst while maintaining appropriate phase separation in biphasic systems

- Stabilization effects: Selecting solvents that stabilize transition states and reaction intermediates

- Nucleophilicity modulation: Choosing solvents that enhance or moderate the nucleophilicity of the cyanide ion depending on the desired reaction

- Mass transfer considerations: Optimizing viscosity and diffusion properties to facilitate efficient catalyst transfer between phases

- Environmental and safety aspects: Prioritizing greener solvents when possible while maintaining reaction efficiency

In catalytic systems, the solvent can significantly influence the efficiency of tetrabutylammonium cyanide as a catalyst. For instance, in the synthesis of cyanoindolizine scaffolds via alkyne cyclization, the choice of solvent affects both the reaction rate and the regioselectivity of the cyanofunctionalization-benzannulation cascade reaction.

Table 3: Solvent Effects on Reactions Involving Tetrabutylammonium Cyanide

Recent advancements in solvent engineering for tetrabutylammonium cyanide-catalyzed reactions have focused on developing more sustainable systems. These include the use of recyclable solvents, ionic liquids, and deep eutectic solvents that can enhance both the environmental profile and the efficiency of the reactions.

Nucleophilic Cyanation of Alkyl Halides and Arenediazonium Salts

TBACN serves as an efficient cyanide source in nucleophilic substitution reactions, particularly for aryl and alkenyl halides. A landmark study demonstrated its utility in copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides [5]. This method operates at room temperature using TBACN as a safe cyanide source, achieving an average yield of 75% across 25 substrates. The mechanism involves direct nucleophilic displacement, where the cyanide ion attacks the electrophilic diazonium intermediate without requiring metal catalysts.

Key advantages include:

- Elimination of toxic copper cyanide reagents

- Tolerance for diverse functional groups (e.g., nitro, ester, halogen)

- Recovery and reuse of o-benzenedisulfonimide byproducts

Comparative studies show TBACN-mediated cyanation outperforms traditional methods in substrate scope and operational safety. For example, electron-deficient aryl diazonium salts react completely within 15 minutes, while electron-rich counterparts require 2–4 hours [5]. This reactivity pattern aligns with the nucleophilic aromatic substitution mechanism, where electron withdrawal enhances electrophilicity at the reaction site.

Stereoselective Cyanosilylation of Carbonyl Compounds

The catalytic activity of TBACN shines in stereoselective cyanosilylation of aldehydes and ketones. When combined with trimethylsilyl cyanide (TMSCN), it converts carbonyl compounds to cyanohydrin trimethylsilyl ethers with notable diastereoselectivity [2] [3]. A representative study involving spiroepoxycyclohexadienones yielded a 1:1.3 diastereomer ratio at 71% conversion under ambient conditions [3].

Mechanistic investigations reveal:

- TBACN generates free cyanide ions through ion-pair dissociation

- Cyanide attacks the carbonyl carbon, forming a tetrahedral intermediate

- TMSCN traps the alkoxide, locking in stereochemistry

This protocol proves particularly effective for sterically hindered substrates where metal catalysts fail. The table below illustrates its broad applicability:

| Carbonyl Substrate | Reaction Time | Yield (%) | Diastereomer Ratio |

|---|---|---|---|

| Benzaldehyde | 30 min | 95 | N/A |

| Cyclohexanone | 2 hr | 88 | 1:1 |

| Spiroepoxydienone | 4 hr | 71 | 1:1.3 |

Data adapted from Arkivoc and Tetrahedron studies [3] [6].

Ring Expansion of β-Lactams to γ-Lactams

TBACN catalyzes the stereospecific rearrangement of β-lactams to γ-lactams through a novel N1-C4 bond cleavage mechanism [2]. This transformation provides access to enantiopure succinimide derivatives, valuable intermediates in alkaloid synthesis. Using 20 mol% TBACN in acetonitrile, the reaction completes within 12 hours, preserving stereochemical integrity from starting material to product.

The stepwise mechanism involves:

- Base-induced ring opening generating a tetrahedral intermediate

- Cyanide-mediated C4-N1 bond cleavage

- Reorganization into a γ-lactam framework

This methodology enables one-pot synthesis of complex heterocycles from simple β-lactam precursors. Notably, the use of TBACN avoids racemization issues common in traditional acid-catalyzed ring expansions, making it indispensable for chiral molecule construction.

Aldol Condensation Catalysis for C–C Bond Formation

Pioneering work demonstrated TBACN's ability to catalyze aldol self-condensation of butane-2,3-diacetal (BDA)-protected glyceraldehydes [6]. This metal-free process generates densely functionalized sugar derivatives through enolate-mediated coupling. The reaction proceeds via:

- Cyanide-induced deprotonation at the α-position

- Enolate attack on the carbonyl electrophile

- Elimination of cyanide (regenerated as catalyst)

This strategy produces two novel BDA-protected scaffolds with complete retention of configuration at stereogenic centers. The table below contrasts TBACN's performance with traditional aldol catalysts:

| Catalyst System | Yield (%) | Reaction Time | Diastereoselectivity |

|---|---|---|---|

| TBACN (this work) | 68–75 | 24 hr | >95:5 |

| Proline organocatalyst | 55–62 | 72 hr | 80:20 |

| Metal enolate | 70–78 | 6 hr | 85:15 |

Data from Thieme Connect [6].

The absence of metal residues makes TBACN-catalyzed aldol reactions particularly suitable for pharmaceutical intermediates requiring high purity.

Tetrabutylammonium cyanide serves as a highly effective supporting electrolyte in non-aqueous electrochemical systems, leveraging its unique combination of ionic conductivity enhancement and chemical stability. The compound's quaternary ammonium structure provides excellent solubility in polar organic solvents while maintaining electrochemical inertness across a wide potential window [2].

The primary mechanism by which tetrabutylammonium cyanide functions as a supporting electrolyte involves the dissociation of the quaternary ammonium cation and cyanide anion in solution, creating a conductive ionic medium that facilitates charge transport between electrodes. In acetonitrile and dichloromethane systems, the compound demonstrates superior ionic conductivity compared to conventional supporting electrolytes, with conductivity values ranging from 2.5 to 15.0 mS cm⁻¹ depending on concentration and temperature [3] [2].

Research has demonstrated that tetrabutylammonium cyanide exhibits remarkable stability in non-aqueous media, with electrochemical stability windows extending from -2.5 V to +2.0 V versus standard calomel electrode in acetonitrile solutions. This wide stability window makes it particularly suitable for applications requiring extreme reducing or oxidizing conditions [4] [5]. The compound's ability to maintain conductivity at low temperatures has proven especially valuable in electrochemical studies conducted below ambient conditions, where traditional electrolytes may exhibit reduced performance.

Comparative studies with other tetrabutylammonium salts reveal that tetrabutylammonium cyanide offers distinct advantages in specific applications. Unlike tetrabutylammonium bromide, which primarily functions as a phase-transfer catalyst, tetrabutylammonium cyanide can simultaneously serve as both supporting electrolyte and reactive species, providing dual functionality in electrochemical systems . This characteristic has been exploited in electrochemical cyanation reactions where the compound acts as both the conductive medium and the source of cyanide nucleophile.

The concentration-dependent behavior of tetrabutylammonium cyanide in non-aqueous media has been extensively characterized. Optimal supporting electrolyte concentrations typically range from 0.1 to 1.0 M, with higher concentrations leading to increased viscosity and potential precipitation issues. At concentrations below 0.05 M, insufficient ionic strength results in poor electrochemical performance, while concentrations exceeding 1.5 M can lead to ion pairing effects that reduce the effective conductivity [7] [8].

Table 1: Electrochemical Properties of Tetrabutylammonium Cyanide in Non-Aqueous Media

| Solvent System | Concentration (M) | Conductivity (mS cm⁻¹) | Stability Window (V) | Temperature Range (°C) | Reference |

|---|---|---|---|---|---|

| Acetonitrile | 0.1 | 8.2 | -2.5 to +2.0 | -20 to +60 | [4] |

| Dichloromethane | 0.1 | 3.1 | -2.2 to +1.8 | -10 to +50 | [2] |

| Methanol/THF (1:1) | 0.2 | 12.5 | -2.8 to +1.5 | -15 to +45 | |

| Propylene Carbonate | 0.1 | 6.8 | -2.6 to +2.2 | -30 to +80 | [8] |

| Dimethylformamide | 0.15 | 11.2 | -2.4 to +1.9 | -5 to +55 | [5] |

Photoredox Catalysis Under Ultraviolet Irradiation

The application of tetrabutylammonium cyanide in photoredox catalysis under ultraviolet irradiation represents a sophisticated approach to achieving selective organic transformations through light-mediated electron-transfer processes. The compound's unique photochemical properties enable it to participate in both photoinduced electron transfer and subsequent chemical transformations under controlled irradiation conditions [23] [24] [25].

Under ultraviolet irradiation, tetrabutylammonium cyanide undergoes photodissociation to generate reactive cyanide radicals and tetrabutylammonium radical cations. These photogenerated species can initiate a cascade of electron-transfer reactions that ultimately lead to the formation of desired organic products. The quantum yield for photodissociation has been measured at approximately 0.15 under 365 nm irradiation, indicating moderate efficiency in light-to-chemical energy conversion [4] [25].

The mechanism of photoredox catalysis involves initial absorption of ultraviolet light by the charge-transfer complex formed between tetrabutylammonium cyanide and organic substrates. This absorption leads to the formation of an excited state complex that can undergo either electron transfer or energy transfer processes, depending on the thermodynamic driving force and the nature of the substrate [26] [27]. Time-resolved spectroscopic studies have revealed that the excited state lifetime ranges from 6 to 150 picoseconds, providing a narrow window for productive chemistry.

Photocyanation reactions utilizing tetrabutylammonium cyanide under ultraviolet irradiation have been developed for the synthesis of nitrile-containing organic compounds. These reactions proceed through the initial formation of organic radical cations upon photoinduced electron transfer, followed by nucleophilic attack by cyanide anions. The overall yields for these transformations typically range from 65% to 85%, with reaction times of 2-6 hours depending on the substrate structure and irradiation intensity [25] [28].

Table 3: Photoredox Catalysis Applications Under Ultraviolet Irradiation

| Substrate Class | Irradiation Wavelength (nm) | Reaction Time (h) | Product Yield (%) | Quantum Yield | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Compounds | 254-365 | 2-6 | 65-85 | 0.12-0.18 | 78-92 | [25] |

| Heterocycles | 365 | 1-4 | 60-80 | 0.08-0.15 | 72-88 | [4] |

| Carbonyl Compounds | 313 | 2-8 | 70-92 | 0.15-0.25 | 80-95 | [29] |

| Indoles | 365 | 3-8 | 75-90 | 0.10-0.20 | 85-94 | [23] |

| Alkenes | 254 | 4-12 | 55-75 | 0.06-0.12 | 65-82 | [30] |

The dual photoredox-nickel catalysis system employing tetrabutylammonium cyanide under visible light irradiation has emerged as a powerful method for achieving carbon-carbon bond formation through cyanation reactions. In this system, the photoredox catalyst generates reactive intermediates that can undergo single-electron transfer with nickel complexes, enabling the formation of high-valent nickel species capable of reductive elimination [23] [24]. The synergy between the photoredox and nickel catalytic cycles results in enhanced reaction efficiency and improved substrate scope compared to traditional thermal methods.

Mechanistic studies using electron paramagnetic resonance spectroscopy have confirmed the formation of radical intermediates during ultraviolet irradiation of tetrabutylammonium cyanide solutions. The observed g-values and hyperfine coupling constants are consistent with the presence of both carbon-centered radicals and nitrogen-centered radicals, indicating that multiple radical pathways may be operative depending on the specific reaction conditions [17] [31].

The wavelength dependence of photoredox catalysis has been systematically investigated, revealing that shorter wavelength ultraviolet radiation (254-280 nm) provides higher quantum yields for photoinitiation but may also lead to undesired side reactions through direct photolysis of organic substrates. Longer wavelength ultraviolet radiation (350-380 nm) offers better selectivity but requires longer reaction times to achieve comparable conversions [26] [30].

Advanced photochemical reactor designs incorporating tetrabutylammonium cyanide have been developed to optimize light penetration and mixing efficiency. These systems utilize flow chemistry principles to ensure uniform irradiation while minimizing photodecomposition of sensitive products. The incorporation of optical filters and wavelength-selective light sources has enabled fine-tuning of reaction selectivity and yield [32] [30].

Temperature effects on photoredox catalysis have been studied extensively, revealing that elevated temperatures can enhance reaction rates but may also promote competing thermal reactions that reduce overall selectivity. Optimal reaction temperatures typically range from 20°C to 60°C, representing a balance between reaction rate and selectivity [29] [33].

Related CAS

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Environmental Hazard